Structural Uniqueness: The Oxygen-Containing Saturated Heterocycle vs. Alkyl, Cycloalkyl, and Aryl Analogs
The 3‑oxan‑4‑yl substituent incorporates a saturated six‑membered ring with an endocyclic oxygen atom, thereby contributing one hydrogen‑bond acceptor (HBA) and a higher molecular weight compared to common 3‑alkyl and 3‑cycloalkyl analogs. The 3‑methyl analog (C7H12N4, MW 152.20) contains no HBA beyond the scaffold nitrogens; the 3‑cyclopropyl (C9H14N4, MW 178.23) and 3‑cyclobutyl (C10H16N4, MW 192.26) analogs likewise lack the oxygen HBA . The 3‑(pyridin‑3‑yl) analog (C11H13N5, MW 215.25) provides an aromatic nitrogen with distinct basicity and π‑stacking potential that is absent in the saturated oxane ring . Thus, the oxan‑4‑yl group defines a unique pharmacophoric vector for polar, non‑aromatic interactions not achievable with any of these four comparators.
| Evidence Dimension | Structural features (molecular weight, HBA count, ring type) |
|---|---|
| Target Compound Data | MW 222.29 g mol⁻¹, 5 HBA, saturated O‑heterocycle |
| Comparator Or Baseline | 3‑Methyl (MW 152.20, 4 HBA); 3‑cyclopropyl (MW 178.23, 4 HBA); 3‑cyclobutyl (MW 192.26, 4 HBA); 3‑(pyridin‑3‑yl) (MW 215.25, 5 HBA, aromatic N) |
| Quantified Difference | MW increase of 7–70 g mol⁻¹ vs. alkyl/cycloalkyl comparators; HBA increase of +1 vs. non‑pyridyl comparators; saturated vs. aromatic HBA character |
| Conditions | Structural comparison based on molecular formulas and IUPAC names from vendor catalogs (ChemDiv, AKSci) |
Why This Matters
The unique HBA profile and saturated ring geometry offer distinct hydrogen‑bonding and steric opportunities in fragment‑based screening, potentially accessing binding pockets that alkyl, cycloalkyl, or aryl analogs cannot.
